molecular formula C5H6N4O3S B8812448 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No.: B8812448
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-UHFFFAOYSA-N
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Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino and methoxyimino groups. Common starting materials include thiosemicarbazide and appropriate carboxylic acids or their derivatives. The reaction conditions often involve heating and the use of catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino and methoxyimino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents on the ring. Examples might include:

  • 2-(5-Methyl-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
  • 2-(5-Chloro-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Uniqueness

The uniqueness of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid lies in its specific functional groups, which confer distinct chemical and biological properties. These properties can be exploited for targeted applications in various fields.

Properties

Molecular Formula

C5H6N4O3S

Molecular Weight

202.19 g/mol

IUPAC Name

2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)

InChI Key

OSIJZKVBQPTIMT-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.4 g) in 1 N aqueous solution of sodium hydroxide (19.1 ml) was heated at 50° to 55° C. for an hour. To the solution was added conc.hydrochloric acid (1.9 ml) under cooling in an ice-bath. The mixture was saturated with sodium chloride and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give the title compound (0.9 g), mp 180° to 182° C. (dec.).
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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solvent
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1.9 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-(5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile (18.3 g, 0.1 mole) in 4N NaOH (250 ml) was heated at 50°-55° C. with stirring for 3 hours. The reaction mixture was adjusted to pH 1 with H3PO4, and washed with ethyl acetate (100 ml), saturated with NaCl, and extracted three times with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1). The extracts were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was triturated with isopropyl ether to afford pale yellow crystals of the title acid. Yield 16.8 g (83%). M.p. 184°-5° C. (dec.). [Lit.*, m.p. 180°-182° C. (dec.)].
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Reaction Step One
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Quantity
250 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

To a suspension of methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate (syn-isomer) (146 g, 0.60 mmol) in water (720 g) was cooled to an internal temperature of 0° C. and then 10% aqueous sodium hydroxide solution (720 ml) was added dropwise thereto. The mixture was allowed to react at a temperature in the range of 0°±1° C. for 1 hr., then heated to an internal temperature of 45° to 50° C. to react for 2 hrs. The reaction mixture was then neutralized with concentrated hydrochloric acid (62.4 g) to pH 6.5 to 7.5., and concentrated at an internal temperature of below 60° C. and then adjusted to pH 3 with concentrated hydrochloric acid (62 g). After that, it was decolorized and purified with activated carbon (14.6 g), followed by the addition of concentrated hydrochloric acid (62.4 g). It was then cooled to separate crystals which were collected by filtration and dried to give 2-methoxyimino-2-(5-amino-1,2,4-thiadiazole-3-yl) acetic acid (syn-isomer) (166.7 g, yield: 88.0%, and purity by HPLC: 99.4%).
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three

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